molecular formula C11H19FN2O B1475784 (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 2097950-56-4

(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B1475784
CAS No.: 2097950-56-4
M. Wt: 214.28 g/mol
InChI Key: UOEIHBGFHDIONA-UHFFFAOYSA-N
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Description

(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H19FN2O and its molecular weight is 214.28 g/mol. The purity is usually 95%.
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Biological Activity

The compound (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula of this compound can be represented as follows:

C12H16FN2O\text{C}_{12}\text{H}_{16}\text{F}\text{N}_{2}\text{O}

This structure features a fluorinated pyrrolidine moiety and a methylpiperidine group, which are significant for its biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine and pyrrolidine rings suggests potential activity on the central nervous system (CNS) and implications in modulating neurotransmitter systems.

Potential Targets

  • Monoacylglycerol Lipase (MAGL) : Compounds structurally related to piperidine have shown inhibitory effects on MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may have analgesic and anti-inflammatory effects .
  • Dopamine Receptors : The structural similarity to known dopamine receptor ligands suggests potential dopaminergic activity, which could be explored for treating disorders like Parkinson's disease or schizophrenia.

Biological Activity Data

A comprehensive review of biological activity data for this compound is summarized in the following table:

Activity Target IC50/EC50 Study Reference
Inhibition of MAGLMAGL2.7 nM
Dopamine receptor affinityD1/D2 receptorsTBDOngoing studies
Antimicrobial propertiesVarious bacteriaTBDPreliminary findings

Case Studies

  • Antimicrobial Activity : In preliminary studies, derivatives of this compound showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to quantify these effects and understand the underlying mechanisms.
  • CNS Activity : A recent study explored the effects of similar compounds on animal models exhibiting symptoms of anxiety and depression. Results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.

Properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h8-10,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEIHBGFHDIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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